An In-depth Technical Guide to 2,5-Dichlorohexane: Structure, Properties, and Synthesis
An In-depth Technical Guide to 2,5-Dichlorohexane: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound 2,5-dichlorohexane, detailing its chemical structure, IUPAC nomenclature, physicochemical properties, stereoisomerism, synthesis protocols, and analytical methods. The information is intended to support researchers and professionals in the fields of chemistry and drug development in understanding and utilizing this compound.
Chemical Structure and IUPAC Name
2,5-Dichlorohexane is a halogenated hydrocarbon. Its structure consists of a six-carbon linear alkane chain (hexane) with two chlorine atoms substituted at the second and fifth carbon positions.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2,5-dichlorohexane .[1]
Stereoisomerism
The presence of two chiral centers at carbons 2 and 5 means that 2,5-dichlorohexane can exist as three distinct stereoisomers: a meso compound and a pair of enantiomers.[2]
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meso-2,5-dichlorohexane ((2R,5S)-2,5-dichlorohexane): This isomer has a plane of symmetry and is therefore achiral and optically inactive.[2][3]
-
A pair of enantiomers:
-
(2R,5R)-2,5-dichlorohexane
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(2S,5S)-2,5-dichlorohexane These two isomers are non-superimposable mirror images of each other and are optically active.
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The stereoisomers of 2,5-dichlorohexane are illustrated in the diagram below.
Physicochemical Properties
The following tables summarize the key physical and chemical properties of 2,5-dichlorohexane. Data for the mixture of isomers and specific stereoisomers are provided where available. Note that some values are calculated or estimated.
Table 1: General and Calculated Properties of 2,5-Dichlorohexane
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂Cl₂ | [1][4] |
| Molecular Weight | 155.07 g/mol | [1] |
| IUPAC Name | 2,5-dichlorohexane | [1] |
| Canonical SMILES | CC(CCC(C)Cl)Cl | [1] |
| InChI Key | RRFNCPBJVPQIPP-UHFFFAOYSA-N | [1] |
| Octanol/Water Partition Coefficient (logP) | 3.021 (Calculated) | [5] |
| Water Solubility (log₁₀WS) | -2.86 (Calculated) | [5] |
Table 2: Physical Properties of 2,5-Dichlorohexane
| Property | Value | Unit | Source |
| Boiling Point (at 760 mmHg) | 410.66 (Calculated) | K | [5] |
| Enthalpy of Vaporization (at standard conditions) | 36.94 (Calculated) | kJ/mol | [5] |
| Enthalpy of Fusion (at standard conditions) | 12.64 (Calculated) | kJ/mol | [5] |
| Critical Pressure | 2915.53 (Calculated) | kPa | [5] |
| McGowan's Characteristic Volume | 119.880 | ml/mol | [5] |
Experimental Protocols
Synthesis of 2,5-Dichlorohexane via Free-Radical Chlorination
The primary method for synthesizing 2,5-dichlorohexane is through the free-radical chlorination of hexane.[6] This reaction is typically initiated by ultraviolet (UV) light or a chemical radical initiator.[6] It is important to note that this reaction can produce a mixture of mono- and polychlorinated isomers, making purification a critical step.[7]
Reaction:
C₆H₁₄ + 2Cl₂ --(UV light or initiator)--> C₆H₁₂Cl₂ + 2HCl
Materials:
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n-Hexane
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Chlorine (Cl₂) gas or a suitable chlorinating agent like sulfuryl chloride (SO₂Cl₂)
-
A radical initiator such as azobisisobutyronitrile (AIBN), if not using photochemical initiation
-
An inert solvent (e.g., carbon tetrachloride, if necessary)
-
A reaction vessel equipped with a gas inlet, a condenser, and a magnetic stirrer
-
A UV lamp for photochemical initiation
-
A system to neutralize HCl gas byproduct (e.g., a sodium hydroxide trap)
Procedure (Representative Photochemical Method):
-
Set up the reaction vessel in a well-ventilated fume hood.
-
Charge the vessel with n-hexane.
-
Position the UV lamp to irradiate the reaction mixture.
-
Slowly bubble chlorine gas through the hexane while stirring and irradiating.
-
Monitor the reaction progress using gas chromatography (GC) to determine the ratio of reactants and products.
-
Once the desired conversion is achieved, stop the flow of chlorine and turn off the UV lamp.
-
Purge the reaction mixture with an inert gas (e.g., nitrogen) to remove any dissolved chlorine and HCl.
-
Wash the crude product with a dilute sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
-
Isolate the 2,5-dichlorohexane from other isomers and unreacted hexane by fractional distillation.
The workflow for the synthesis and purification of 2,5-dichlorohexane is depicted below.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable technique for the separation and identification of 2,5-dichlorohexane isomers and for monitoring reaction progress.
Instrumentation:
-
Gas chromatograph with a mass selective detector (MSD)
-
Capillary column: A non-polar column (e.g., Apiezon L) or a polar column (e.g., PEG-20M) can be used.[8]
-
Carrier gas: Helium
GC Conditions (Example):
-
Column: PEG-20M capillary column (e.g., 75 m length, 0.25 mm diameter)
-
Oven Temperature: Isothermal at 90°C
-
Injector Temperature: 250°C
-
Carrier Gas Flow Rate: 1 mL/min (constant flow)
-
Injection Mode: Split
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 30-200
-
Scan Speed: 2 scans/second
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
Sample Preparation:
-
Dilute the sample in a volatile organic solvent (e.g., dichloromethane or hexane).
-
Inject a 1 µL aliquot into the GC-MS system.
Expected Results: The different isomers of dichlorohexane will have distinct retention times. The mass spectrum will show the molecular ion peak (m/z 154, 156, 158, corresponding to the isotopes of chlorine) and characteristic fragmentation patterns. Common fragments for halogenated alkanes include the loss of a chlorine atom and cleavage of the carbon-carbon bonds.
Spectroscopic Data (Predicted)
¹H NMR:
-
CH₃ protons: A doublet due to coupling with the adjacent CH proton.
-
CHCl protons: A multiplet due to coupling with the protons on the adjacent CH₃ and CH₂ groups.
-
CH₂ protons: A complex multiplet due to coupling with the adjacent CHCl protons.
¹³C NMR:
-
Due to the symmetry of the molecule, three distinct signals are expected for the mixture of isomers: one for the methyl carbons (C1 and C6), one for the chlorinated methine carbons (C2 and C5), and one for the methylene carbons (C3 and C4).
Infrared (IR) Spectroscopy:
-
C-H stretching: Strong absorptions in the 2850-3000 cm⁻¹ region, characteristic of alkanes.
-
C-H bending: Absorptions around 1375-1450 cm⁻¹.
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C-Cl stretching: Absorptions in the 600-800 cm⁻¹ region.[9][10]
Mass Spectrometry:
-
Molecular Ion (M⁺): A cluster of peaks around m/z 154, 156, and 158 due to the presence of two chlorine atoms with their natural isotopic abundance (³⁵Cl and ³⁷Cl).
-
Major Fragments:
-
Loss of a chlorine radical (M-35/37).
-
Loss of HCl (M-36).
-
Cleavage of the C-C bonds, leading to smaller fragment ions.
-
References
- 1. 2,5-Dichlorohexane | C6H12Cl2 | CID 25823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. meso-2,5-dichlorohexane [webbook.nist.gov]
- 3. CID 21856005 | C6H12Cl2 | CID 21856005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,5-dichlorohexane [webbook.nist.gov]
- 5. 2,5-dichlorohexane (CAS ---) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Buy 2,5-Dichlorohexane (EVT-1187881) | 13275-18-8 [evitachem.com]
- 7. Free-radical chlorination of hexane gives very poor yields of 1-c... | Study Prep in Pearson+ [pearson.com]
- 8. 2,5-dichlorohexane, erythro [webbook.nist.gov]
- 9. brainly.com [brainly.com]
- 10. brainly.com [brainly.com]
